molecular formula C10H8N2 B1346891 1,4-Phenylenediacetonitrile CAS No. 622-75-3

1,4-Phenylenediacetonitrile

Cat. No.: B1346891
CAS No.: 622-75-3
M. Wt: 156.18 g/mol
InChI Key: FUQCKESKNZBNOG-UHFFFAOYSA-N
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Description

1,4-Phenylenediacetonitrile, also known as 1,4-benzenediacetonitrile, is an organic compound with the molecular formula C10H8N2. It is a derivative of benzene, where two acetonitrile groups are attached to the 1 and 4 positions of the benzene ring. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

1,4-Phenylenediacetonitrile is a chemical compound with the linear formula C6H4(CH2CN)2 It has been used as a building block in organic synthesis , indicating that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

The mode of action of this compound is largely dependent on its chemical structure and the context of its application. For instance, a derivative of this compound, known as PDBT, has been synthesized and investigated as a novel sensor for cyanide ions . In this context, the nucleophilic addition reaction of CN− plays a role in the sensing mechanism of PDBT to CN− .

Biochemical Pathways

Given its use in organic synthesis , it’s plausible that it could be involved in a variety of biochemical reactions depending on the specific compounds it is combined with.

Pharmacokinetics

Its solubility properties indicate that it is insoluble in water , which could potentially impact its bioavailability and distribution within the body.

Result of Action

Its derivative pdbt shows a significant increase in fluorescence at 445 nm when exposed to cn−, resulting in strong sky-blue fluorescence emission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it is insoluble in water , which could impact its behavior in aqueous environments. Furthermore, its melting point is 95-99 °C , indicating that it is stable under normal environmental temperatures but may undergo changes at higher temperatures.

Biochemical Analysis

Biochemical Properties

1,4-Phenylenediacetonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of covalent organic frameworks (COFs) through condensation reactions with multitopic aldehyde-functionalized building blocks . These interactions are crucial for the formation of extended crystalline frameworks, which have applications in gas storage, separation, and energy storage .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in the formation of covalent organic frameworks, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in the synthesis of COFs suggests that it may affect the structural organization and stability of cellular components, potentially altering cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in condensation reactions, such as the Knoevenagel condensation with 1,3,5-tris(4-formylphenyl)benzene . This reaction forms cyano-substituted vinylene-linked 2D-COFs, which exhibit unique properties like permanent porosity and high surface area . These properties are essential for various applications, including optoelectronics and photovoltaics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but it should be kept away from oxidizing agents . Long-term studies have shown that it remains stable and retains its properties when stored properly . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage effects in animal models can be applied. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biological responses . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels . The compound’s role in the synthesis of covalent organic frameworks suggests that it may participate in pathways related to the formation and degradation of these structures .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Phenylenediacetonitrile can be synthesized through several methods. One common method involves the reaction of sodium cyanide with alpha,alpha’-dichloro-p-xylene. The reaction is typically carried out in a solvent such as 2,2’-[1,2-ethanediylbis(oxy)]bisethanol at 90°C for about an hour .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Phenylenediacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Phenylenediacetonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is an intermediate in the production of pharmaceuticals.

    Industry: It is used in the manufacture of agrochemicals and dyestuffs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Phenylenediacetonitrile is unique due to the presence of two nitrile groups attached to the benzene ring, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

2-[4-(cyanomethyl)phenyl]acetonitrile
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InChI

InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQCKESKNZBNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060758
Record name 1,4-Benzenediacetonitrile
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-75-3
Record name 1,4-Benzenediacetonitrile
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Record name p-Phenylenediacetonitrile
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Record name 1,4-Phenylenediacetonitrile
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Record name 1,4-Benzenediacetonitrile
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Record name 1,4-Benzenediacetonitrile
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Record name P-PHENYLENEDIACETONITRILE
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Synthesis routes and methods

Procedure details

A solution of 130 grams (2.65 moles) sodium cyanide in 200 ml of water was placed in a four-necked flask, equipped with a thermowell, mechanical stirrer, electrically heated addition funnel and a condenser. A solution of 200 grams (1.15 mole) of p-xylylene chloride in 200 ml of dimethyl formamide was added dropwise with constant stirring and such a rate as to maintain the reaction temperature at 60°-65°C. The p-xylylene chloride solution was maintained at about 60°C. to prevent solid precipitation. The reaction was exothermic and addition took 2 hours. At the completion of the addition, the temperature was maintained by external heating for an additional hour. The mixture was then poured into 2 liters of water. The precipitated solid was filtered and washed with an additional liter of water. The product yield was 85% (ca. 152 g.) of para-phenylene diacetonitrile having a melting point of about 95°-97°C.
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,4-Phenylenediacetonitrile so useful in building conjugated systems?

A1: this compound readily participates in Knoevenagel condensation reactions with aldehydes. [, , , , , ] This reaction forms a carbon-carbon double bond, extending the conjugation of the resulting molecule. This property is exploited to create a variety of materials, from organic chromophores for solar cells [] to two-dimensional sp2 carbon-conjugated covalent organic frameworks (COFs). [, , ]

Q2: How does the incorporation of thiophene units impact the properties of materials synthesized with this compound?

A2: Incorporating thiophene units alongside this compound in a donor-acceptor-donor (D-A-D) system significantly enhances the optoelectronic properties. [] The thiophene acts as a π-bridge, extending conjugation and leading to a red-shift in the absorption spectrum, a narrower optical band gap, and improved light-harvesting ability. These improvements translate to a three-fold increase in power conversion efficiency when used in bulk-heterojunction solar cells. []

Q3: Can this compound be used to create porous materials? If so, what are the advantages?

A3: Yes, this compound is a key component in synthesizing porous poly(arylene cyano-vinylene) beads. [] These beads are prepared using an oil-in-oil-in-oil double emulsion template and cured via an amino-catalyzed Knoevenagel condensation reaction. The resulting beads exhibit a 3D-interconnected microcellular morphology, making them promising for applications like photocatalysis. []

Q4: The research mentions "sp2 carbon-conjugated covalent organic frameworks". What makes these materials interesting?

A4: sp2 carbon-conjugated covalent organic frameworks (COFs) are notable for their potential in organic electronics. [, ] The fully conjugated structure of these materials, often incorporating this compound, can exhibit high electron mobility, even reaching semiconducting behavior. [] Furthermore, chemical modifications like oxidation can drastically enhance conductivity and introduce interesting magnetic properties, such as paramagnetism or even ferromagnetism. [, ]

Q5: Are there any examples of chirality being incorporated into frameworks built with this compound?

A5: Yes, researchers have successfully synthesized chiral COFs using this compound. [] Reacting it with a chiral tetrabenzaldehyde derivative of dibinaphthyl-22-crown-6 through Knoevenagel polycondensation yielded chiral COFs with a 2D layered tetragonal structure. [] These chiral COFs were further modified through reduction, demonstrating the possibility of post-synthetic modification while retaining the framework's integrity. []

Q6: What analytical techniques are crucial for characterizing materials synthesized with this compound?

A6: Several techniques are critical:

  • Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR are used to confirm the structure and purity of synthesized compounds and materials. [, ] Solid-state 13C cross-polarization magic-angle spinning (CP-MAS) NMR is particularly useful for analyzing the structure of frameworks. []
  • Infrared Spectroscopy (IR): IR spectroscopy is vital for identifying functional groups and confirming the formation of specific bonds, like the cyano groups and carbon-carbon double bonds resulting from Knoevenagel condensation. [, ]
  • X-ray Diffraction (XRD): Powder X-ray diffraction helps determine the crystallinity and structure of the synthesized materials, especially COFs. [, ] Single-crystal XRD provides detailed structural information for individual molecules. []
  • UV-Vis Spectroscopy: This technique is used to analyze the optical properties of synthesized materials, such as their absorption spectra and band gaps. [, ]
  • Fluorescence Spectroscopy: This method investigates the fluorescence properties of materials, including emission spectra, quantum yields, and lifetimes. []
  • Gas Adsorption Analysis: This technique is used to determine the surface area and pore size distribution of porous materials. [, ]

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